An In-Depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Activity
An In-Depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylbutyric acid is a chiral carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As the (S)-enantiomer of 3-phenylbutyric acid, its specific stereochemistry is crucial to its biological activity, distinguishing it from its racemic mixture and the (R)-enantiomer. This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-3-Phenylbutyric acid, detailed experimental protocols for its enantiomeric resolution, and an exploration of its key biological functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. This document is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties for (S)-3-Phenylbutyric acid is presented in Table 1. For comparative purposes, data for the racemic mixture (rac-3-Phenylbutyric acid) is also included.
Table 1: Chemical and Physical Properties of (S)-3-Phenylbutyric Acid and Racemic 3-Phenylbutyric Acid
| Property | (S)-3-Phenylbutyric Acid | rac-3-Phenylbutyric Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [1] |
| Appearance | Liquid[2] | Solid[3] |
| Melting Point | Not Applicable | 35-38 °C[3] |
| Boiling Point | 94-95 °C / 0.3 mmHg[2] | 170-172 °C / 20 mmHg[3] |
| Density | 1.069 g/mL at 20 °C[2] | 1.515 g/mL at 25 °C[3] |
| Optical Activity ([α]²⁰/D) | +57±2° (c = 1% in benzene)[2] | Not Applicable |
| Refractive Index (n²⁰/D) | 1.518[2] | Not Available |
| pKa | Not Available | Data not readily available |
| Solubility | Not readily available | Not readily available |
| CAS Number | 772-15-6[2] | 4593-90-2[3] |
Spectroscopic Data
The structural characterization of (S)-3-Phenylbutyric acid is accomplished through standard spectroscopic methods. The data for the racemic mixture is largely representative of the individual enantiomers.
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 7.33-7.21 (m, 5H, Ar-H), 3.28 (m, 1H, CH), 2.65 (d, J=7.5 Hz, 2H, CH₂), 1.33 (d, J=7.0 Hz, 3H, CH₃).[4]
-
¹³C NMR: Spectroscopic data for the racemic mixture is available in public databases such as PubChem.[4]
-
Mass Spectrometry (EI): m/z (%) 105 (100), 118 (16), 107 (11), 106 (10.8), 43 (8.2).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylbutyric acid shows characteristic absorptions for the carboxylic acid OH stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C vibrations.
Synthesis and Enantiomeric Resolution
Enantiomerically pure (S)-3-Phenylbutyric acid is most commonly obtained through the resolution of a racemic mixture, although asymmetric synthesis routes are also employed. A detailed protocol for chiral resolution is provided below.
Experimental Protocol: Chiral Resolution of Racemic 3-Phenylbutyric Acid
This protocol outlines the diastereomeric salt resolution of racemic 3-phenylbutyric acid using (S)-1-phenylethylamine as the resolving agent.[4]
Materials:
-
Racemic 3-phenylbutyric acid
-
(S)-1-phenylethylamine
-
Ethanol
-
Toluene
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, prepare a solution of racemic 3-phenylbutyric acid in a 1:3 mixture of ethanol and toluene (e.g., 175 g/L).
-
Add one molar equivalent of (S)-1-phenylethylamine to the solution.
-
Stir the mixture at room temperature overnight. The diastereomeric salt of (S)-3-phenylbutyric acid and (S)-1-phenylethylamine will preferentially crystallize.[4]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
To improve the enantiomeric excess, the resulting salt can be recrystallized from the same ethanol/toluene solvent mixture. This process can be repeated until the desired enantiomeric purity is achieved, which can be monitored by polarimetry.[4]
-
-
Liberation of (S)-3-Phenylbutyric Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 1 M hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain (S)-3-Phenylbutyric acid.
-
Biological Activity and Experimental Protocols
(S)-3-Phenylbutyric acid is recognized for its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which are central to its therapeutic potential.
Histone Deacetylase (HDAC) Inhibition
(S)-3-Phenylbutyric acid functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histone proteins.[5] This relaxes chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
Caption: (S)-3-Phenylbutyric acid inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones and a more open chromatin structure that facilitates gene expression.
The inhibitory potency of (S)-3-Phenylbutyric acid on HDAC enzymes can be determined using a fluorometric assay.[5]
Materials:
-
Recombinant human HDAC enzymes (Class I and II)
-
Luminogenic HDAC substrate (e.g., from HDAC-Glo™ I/II Assay and Screening System)
-
Assay buffer
-
(S)-3-Phenylbutyric acid stock solution (in DMSO or other suitable solvent)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding (for cell-based assay) or Enzyme Preparation (for biochemical assay):
-
For a cell-based assay, seed cells at an appropriate density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere.
-
For a biochemical assay, prepare dilutions of the recombinant HDAC enzyme in assay buffer.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-3-Phenylbutyric acid.
-
Add the diluted compound to the wells and incubate for a specified time (e.g., 1 hour at 37 °C).[5]
-
-
HDAC Reaction:
-
Add the luminogenic HDAC reagent to each well.
-
Incubate at room temperature for a period to allow for the enzymatic reaction and signal generation (e.g., 35 minutes).[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to HDAC activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Chemical Chaperone Activity
(S)-3-Phenylbutyric acid can act as a chemical chaperone, facilitating the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of several diseases.[6]
Caption: (S)-3-Phenylbutyric acid acts as a chemical chaperone by stabilizing misfolded or unfolded proteins, thereby promoting their correct folding and preventing the formation of toxic protein aggregates.
The ability of (S)-3-Phenylbutyric acid to prevent protein aggregation can be assessed in vitro.
Materials:
-
A protein prone to aggregation (e.g., insulin, lysozyme)
-
Buffer solution for the protein
-
(S)-3-Phenylbutyric acid
-
A method to induce aggregation (e.g., heating block, chemical denaturant like DTT)
-
Spectrophotometer or plate reader to measure turbidity
Procedure:
-
Preparation:
-
Prepare a stock solution of the protein in the appropriate buffer.
-
Prepare serial dilutions of (S)-3-Phenylbutyric acid in the same buffer.
-
-
Assay Setup:
-
In a microcuvette or 96-well plate, combine the protein solution with the different concentrations of (S)-3-Phenylbutyric acid or a vehicle control.
-
-
Induction of Aggregation:
-
Induce aggregation by, for example, heating the samples to a specific temperature for a set time or by adding a chemical denaturant.
-
-
Monitoring Aggregation:
-
Measure the increase in turbidity (light scattering) over time at a suitable wavelength (e.g., 360 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Plot the turbidity as a function of time.
-
Compare the aggregation kinetics in the presence and absence of (S)-3-Phenylbutyric acid to determine its inhibitory effect.
-
Conclusion
(S)-3-Phenylbutyric acid is a chiral molecule with significant potential in therapeutic development, owing to its dual activity as a histone deacetylase inhibitor and a chemical chaperone. This guide has provided a detailed overview of its chemical and physical properties, a practical method for its enantiomeric resolution, and protocols for evaluating its biological functions. This information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical and biotechnology sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-Phenylbutyric Acid | 772-15-6 | AAA77215 | Biosynth [biosynth.com]
- 5. gsartor.org [gsartor.org]
- 6. researchgate.net [researchgate.net]
